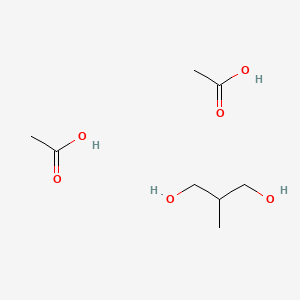
Acetic acid;2-methylpropane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-methylpropane-1,3-diol is a chemical compound with the molecular formula C8H18O6 and a molecular weight of 210.22500 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a colorless, biodegradable glycol that is widely used in polymer and coating applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid;2-methylpropane-1,3-diol can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of ethyl orthoformate and a catalytic amount of NBS (N-Bromosuccinimide) for in situ acetal exchange .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous processes to ensure high yield and purity. The use of catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide in absolute alcohol has been reported to be effective for the acetalization of carbonyl compounds .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-methylpropane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acetyl chloride (CH3COCl) and ethanoic anhydride (C4H6O3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols .
Scientific Research Applications
Acetic acid;2-methylpropane-1,3-diol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid;2-methylpropane-1,3-diol involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can act as a stabilizer for enzymes and other proteins by forming hydrogen bonds and maintaining the structural integrity of the molecules . In industrial applications, it functions as a plasticizer and stabilizer, enhancing the flexibility and durability of polymeric materials .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dihydroxy-2-methylpropane
- 2-Methylpropan-1,3-diol
- Methylpropanediol
- 1,3-Diacetoxy-2-methyl-propane
- 2-methyl-1,3-propanediyl diacetate
- 2-(acetoxymethyl) propyl acetate
Uniqueness
Acetic acid;2-methylpropane-1,3-diol is unique due to its combination of acetic acid and 2-methylpropane-1,3-diol, which imparts distinct chemical and physical properties. Its biodegradability and low toxicity make it an attractive choice for various applications, particularly in environmentally friendly products .
Properties
CAS No. |
55289-53-7 |
|---|---|
Molecular Formula |
C8H18O6 |
Molecular Weight |
210.22 g/mol |
IUPAC Name |
acetic acid;2-methylpropane-1,3-diol |
InChI |
InChI=1S/C4H10O2.2C2H4O2/c1-4(2-5)3-6;2*1-2(3)4/h4-6H,2-3H2,1H3;2*1H3,(H,3,4) |
InChI Key |
LHACXHVRQVEDMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)CO.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


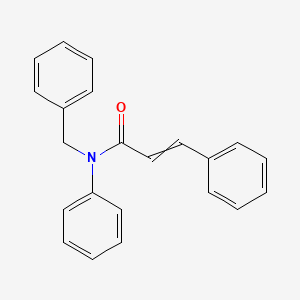
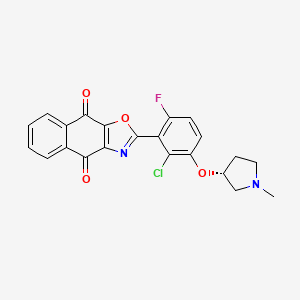
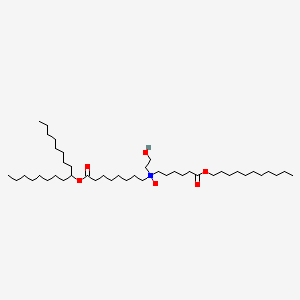
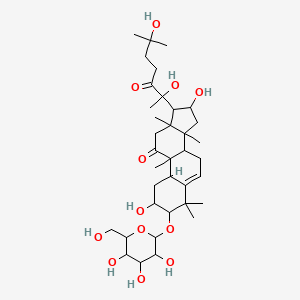
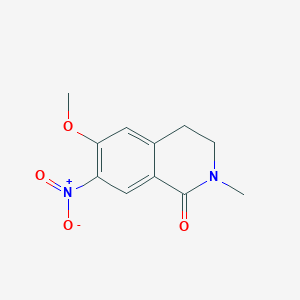
![{5-Chloro-2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14080211.png)
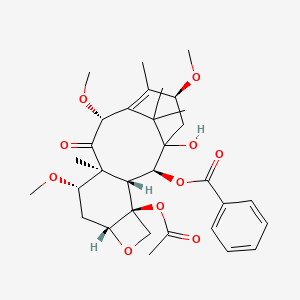
![4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline](/img/structure/B14080218.png)
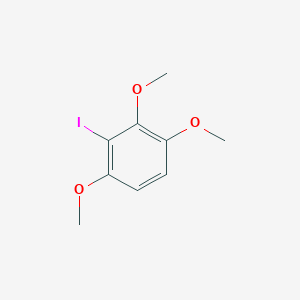
![N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]thiophene-2-carbohydrazide](/img/structure/B14080229.png)
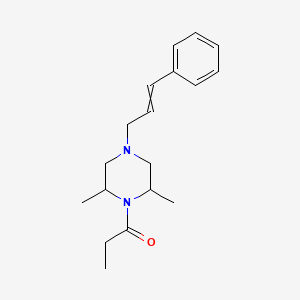
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14080236.png)
![N-[(2-chloro-4-fluorophenyl)methyl]pyridin-2-amine](/img/structure/B14080247.png)
![(1S)-5,5',6,6',7,7',8,8'-octahydro-3,3'-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B14080250.png)
